molecular formula C22H23N5OS B2973442 2-cyano-3-({4-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-yl}amino)but-2-enamide CAS No. 875113-41-0

2-cyano-3-({4-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-yl}amino)but-2-enamide

Cat. No.: B2973442
CAS No.: 875113-41-0
M. Wt: 405.52
InChI Key: DZVQKRHPYFBRQF-UHFFFAOYSA-N
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Description

The compound 2-cyano-3-({4-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-yl}amino)but-2-enamide is a structurally complex molecule featuring a thiazole core substituted with a pyrrole moiety, a cyano group, and an enamide side chain.

Properties

IUPAC Name

2-cyano-3-[[4-[2,5-dimethyl-1-(2-phenylethyl)pyrrol-3-yl]-1,3-thiazol-2-yl]amino]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5OS/c1-14-11-18(16(3)27(14)10-9-17-7-5-4-6-8-17)20-13-29-22(26-20)25-15(2)19(12-23)21(24)28/h4-8,11,13H,9-10H2,1-3H3,(H2,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVQKRHPYFBRQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCC2=CC=CC=C2)C)C3=CSC(=N3)NC(=C(C#N)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of the Pyrrole Moiety

    • Reagents: 2-Phenylethylamine, 2,5-Dimethylfuran, Acid catalyst.

    • Conditions: Heating the mixture under reflux conditions to yield the 2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole.

  • Step 2: Formation of the Thiazole Ring

    • Reagents: 2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole, 2-Bromoacetic acid, Thioamide.

    • Conditions: Reacting under basic conditions to form the thiazole ring.

  • Step 3: Construction of the Enamide Backbone

    • Reagents: Thiazole derivative, 2-Cyanoacetamide.

    • Conditions: Heating with a suitable base (e.g., sodium hydride) in an aprotic solvent like DMSO.

  • Final Assembly:

    • Reagents: Intermediate compounds from above steps.

    • Conditions: Coupling reactions facilitated by catalysts (e.g., palladium or copper).

Industrial Production Methods

Scaling up the synthesis for industrial production involves continuous flow chemistry techniques to ensure consistent yield and purity. Optimized reaction conditions such as temperature control, solvent selection, and catalyst regeneration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

    • Reagents like m-chloroperbenzoic acid (m-CPBA) can oxidize the thiazole ring, introducing oxo groups.

  • Reduction:

    • Catalytic hydrogenation can reduce the cyano group to a primary amine, altering the compound's reactivity.

  • Substitution:

    • Halogenation with reagents like N-bromosuccinimide (NBS) leads to brominated derivatives.

    • Nucleophilic substitution reactions can occur at the cyano group with nucleophiles like amines.

Major Products Formed

  • Oxidized derivatives with enhanced electrophilicity.

  • Reduced amine derivatives with different biological activities.

  • Brominated compounds with varied reactivity for further functionalization.

Scientific Research Applications

The compound's unique structure makes it valuable in several research areas:

  • Chemistry:

    • As a synthetic intermediate for more complex molecules.

    • Studying reaction mechanisms and pathway elucidation.

  • Biology:

    • Investigating its interaction with biological macromolecules like proteins and DNA.

    • Potential use as a molecular probe in biochemical assays.

  • Medicine:

    • Possible applications as a pharmaceutical lead compound for designing drugs targeting specific pathways.

    • Anti-cancer, anti-microbial, or anti-inflammatory properties.

  • Industry:

    • Use in manufacturing specialized chemicals or materials.

    • Potential as a ligand in catalytic processes.

Mechanism of Action

The compound's mechanism of action largely depends on its ability to interact with specific molecular targets:

  • Molecular Targets: Enzymes, receptors, and nucleic acids.

  • Pathways Involved: Modulation of enzymatic activity, signal transduction pathways, and genetic regulation.

The cyano group and thiazole ring enable interactions through hydrogen bonding, pi-stacking, and covalent modifications, leading to diverse biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights synthetic protocols for compounds with overlapping functional groups and heterocyclic frameworks. Below is a detailed comparison based on structural and synthetic parallels:

Structural Analogues from the Molecules 2012 Study

The Molecules 2012 paper synthesizes compounds such as:

  • 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)
  • Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b)
  • 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a)

These compounds share key features with the target molecule:

  • Cyano groups: Present in both the target compound and analogues like 7a and 11a.
  • Heterocyclic cores : While the target uses a thiazole-pyrrole system, analogues 7a/b and 11a/b employ thiophene, pyrazole, or pyran rings. Thiazoles and thiophenes differ in electronic properties (sulfur vs. oxygen), which may alter solubility or reactivity.
  • Amino and ester substituents: The target’s enamide group contrasts with the amino and ester functionalities in 7b and 11b, suggesting divergent synthetic pathways or applications.

Research Implications and Gaps

  • Electronic Effects : The thiazole-pyrrole system in the target may offer enhanced π-π stacking or hydrogen-bonding capabilities compared to thiophene/pyran-based analogues, impacting drug design or material science applications.
  • Synthetic Challenges : The bulky 2-phenylethyl group on the pyrrole ring could introduce steric hindrance, necessitating modified reaction conditions compared to those in the Molecules 2012 study .
  • Data Limitations : Absence of direct pharmacological or physicochemical data for the target compound restricts a deeper functional comparison. Further studies are needed to explore its biological activity or industrial relevance.

Biological Activity

The compound 2-cyano-3-({4-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-yl}amino)but-2-enamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a cyano group, a thiazole ring, and a pyrrole moiety, which contribute to its unique biological activity. The molecular formula is C17H20N4OC_{17}H_{20}N_4O with a molecular weight of approximately 280.37 g/mol. The compound's structural features are critical in determining its interaction with biological targets.

The biological activity of this compound primarily involves inhibition of specific enzymes. Research indicates that compounds similar to this structure can act as inhibitors for dipeptidyl peptidase (DPP) enzymes, which play significant roles in various physiological processes including metabolism and immune responses. The inhibition of DPP enzymes has implications in treating conditions such as diabetes and respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) .

Biological Activity

In vitro Studies:

  • Enzyme Inhibition: Preliminary studies have shown that the compound exhibits significant inhibitory activity against DPP1 with an IC50 value below 100 nmol/L, indicating strong potency in enzyme assays .
  • Cell Proliferation Assays: In cancer cell lines, the compound demonstrated cytotoxic effects, leading to reduced cell viability at concentrations greater than 10 µM .

In vivo Studies:
Case studies involving animal models have illustrated the potential therapeutic effects of this compound. In models of asthma and COPD, administration resulted in decreased airway inflammation and improved respiratory function metrics .

Data Tables

Study Type Target IC50 (nmol/L) Effect Observed
In vitro Enzyme AssayDipeptidyl Peptidase 1< 100Significant inhibition
Cell Viability AssayCancer Cell Lines> 10 µMReduced cell viability
In vivo Animal ModelAsthma/COPDNot specifiedDecreased airway inflammation

Case Studies

  • Asthma Model: A study conducted on mice demonstrated that treatment with the compound led to a significant reduction in eosinophil counts in bronchoalveolar lavage fluid, indicating reduced inflammation .
  • Diabetes Model: Another investigation highlighted the role of this compound in modulating glucose levels through DPP inhibition, suggesting its potential utility in managing diabetes .

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